2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Overview
Description
2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound characterized by its unique spiro structure. This compound is part of the spiro family, which is known for its rigid skeleton and diverse applications in various fields, including organic electronics and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Spiro Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spiro core. Common reagents include strong acids or bases to facilitate the cyclization process.
Functional Group Introduction: Subsequent steps involve the introduction of the phenyl, phenylmethanesulfonyl, and propylsulfanyl groups. This is usually achieved through substitution reactions using reagents like phenyl halides, sulfonyl chlorides, and thiols.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, sulfonyl chlorides, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives have shown promise in preclinical studies for their potential therapeutic effects.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the compound’s unique spiro structure, which allows for specific binding and high affinity .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: A similar spiro compound with different functional groups.
7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spiro compound with distinct substituents.
Uniqueness
2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
8-benzylsulfonyl-2-phenyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S2/c1-2-17-29-22-21(20-11-7-4-8-12-20)24-23(25-22)13-15-26(16-14-23)30(27,28)18-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBVEPXTYMPFQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)N=C1C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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